Butibufen, (R)- - 254886-68-5

Butibufen, (R)-

Catalog Number: EVT-1462539
CAS Number: 254886-68-5
Molecular Formula: C14H20O2
Molecular Weight: 220.312
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Butibufen, specifically the (R)-enantiomer, is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C14H20O2\text{C}_{14}\text{H}_{20}\text{O}_{2} and a molecular weight of approximately 220.31 g/mol. It is classified under the category of arylbutyric acids, which are known for their analgesic and anti-inflammatory properties. Butibufen is recognized for its potential therapeutic applications in treating pain and inflammation, particularly in musculoskeletal disorders.

Source

Butibufen is synthesized through various chemical processes, with its structure characterized by a butanoic acid moiety linked to an isobutylphenyl group. The compound has been studied for its biological activity and pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

Classification
  • Chemical Class: Arylbutyric acid
  • Type: Non-steroidal anti-inflammatory drug (NSAID)
  • CAS Number: 254886-68-5
  • PubChem CID: 71314316
Synthesis Analysis

Methods

The synthesis of Butibufen typically involves multi-step organic reactions that may include:

  1. Formation of the Isobutylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other alkylation methods.
  2. Synthesis of the Butanoic Acid Moiety: This may involve carboxylation reactions or the use of acyl chlorides.
  3. Coupling Reaction: The final step generally involves coupling the isobutylphenyl group with the butanoic acid to form Butibufen.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.

Molecular Structure Analysis

Data

  • Molecular Formula: C14H20O2\text{C}_{14}\text{H}_{20}\text{O}_{2}
  • Molecular Weight: 220.31 g/mol
  • Stereochemistry: The (R)-enantiomer exhibits specific optical activity due to its chiral center.
Chemical Reactions Analysis

Reactions

Butibufen can participate in various chemical reactions typical of carboxylic acids and aromatic compounds, including:

  1. Esterification: Reaction with alcohols to form esters.
  2. Reduction: Hydrogenation or reduction reactions can modify functional groups.
  3. Acid-Base Reactions: As a weak acid, it can react with bases to form salts.

Technical Details

These reactions are significant for modifying the compound for enhanced bioactivity or altered pharmacokinetic properties. Reaction conditions such as catalysts, solvents, and temperatures are critical for optimizing yields.

Mechanism of Action

Butibufen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis. By inhibiting these enzymes, Butibufen reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.

Process

  1. Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, Butibufen decreases prostaglandin levels.
  2. Reduction of Inflammation: Lower prostaglandin levels lead to reduced vasodilation and edema.
  3. Pain Relief: The reduction in inflammatory mediators contributes to analgesic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of Butibufen during synthesis and formulation.

Applications

Butibufen has potential applications in various scientific fields:

  1. Pharmaceutical Development: Investigated for its effectiveness in managing pain and inflammation.
  2. Research Studies: Used in studies exploring the mechanisms of NSAIDs and their effects on biological systems.
  3. Formulation Science: Evaluated for incorporation into drug formulations aimed at improving bioavailability and therapeutic efficacy.
Introduction to (R)-Butibufen

Chemical Characterization and Stereochemical Significance

Molecular Structure: C₁₄H₂₀O₂ and Chiral Configuration

(R)-Butibufen is a chiral arylpropionic acid derivative with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol. Its structure comprises a butanoic acid backbone linked to a 4-(2-methylpropyl)phenyl group at the C2 position, creating a stereogenic center [5] [8]. The International Union of Pure and Applied Chemistry (IUPAC) name is (2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid, with the canonical SMILES notation CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O explicitly denoting the R-configuration [8].

The stereochemistry is defined using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority Assignment: The highest priority (1) is assigned to the carboxylic acid group (-COOH), followed by the 4-isobutylphenyl group (2), the ethyl group (3), and hydrogen (4) as the lowest priority [2].
  • Configuration Determination: When the hydrogen atom (lowest priority) is oriented away from the viewer, tracing the path from -COOH → aryl group → ethyl group reveals a clockwise direction, confirming the R-configuration [2] [6]. This spatial arrangement critically differentiates (R)-Butibufen from its (S)-enantiomer in biological interactions.
  • Table 1: Atomic Prioritization for (R)-Butibufen Stereocenter
    SubstituentAtom TypesPriority
    -COOHO, O, C1 (Highest)
    Aryl groupC (phenyl)2
    -CH₂CH₃C, H, H3
    -HH4 (Lowest)

(R)-Enantiomer Specificity in Pharmacological Activity

Chiral resolution studies confirm that (R)-Butibufen exhibits negligible activity against cyclooxygenase (COX) enzymes, unlike its (S)-counterpart. In calcium ionophore-activated rat leukocytes, (S)-Butibufen inhibits thromboxane B₂ (TXB₂) and prostaglandin E₂ (PGE₂) production (COX pathway; IC₅₀ ≈ 1.5 µM), whereas (R)-Butibufen shows no significant inhibition at equivalent concentrations [3]. This enantioselectivity arises because COX enzymes possess a chiral active site that preferentially accommodates the (S)-enantiomer for catalytic conversion of arachidonic acid to prostanoids [4]. The (R)-enantiomer’s inactivity underscores the role of absolute configuration in drug-receptor binding, as molecular docking simulations indicate steric incompatibility between its 4-isobutylphenyl group and the COX hydrophobic channel [8].

Historical Development as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Butibufen emerged from structure-activity relationship (SAR) studies of arylpropionic acid derivatives in the 1970–1980s, aiming to develop safer alternatives to early NSAIDs like phenylbutazone. It shares structural kinship with ibuprofen (discovered in 1961) but incorporates a sec-butyl side chain instead of an isobutyl group [9]. Early pharmacological screening revealed its dual analgesic/antipyretic properties and reduced ulcerogenicity compared to phenylbutazone—a key advancement given the GI toxicity of older NSAIDs [5] [8].

Chiral chromatography on cellulose tris(3,5-dimethylphenylcarbamate) stationary phases enabled the first isolation of (R)-Butibufen in 1999, using a mobile phase of hexane-isopropanol-trifluoroacetic acid (100:1.2:0.02 v/v/v). Elution order confirmed (-)-(R)-Butibufen precedes the (+)-(S)-enantiomer, facilitating pharmacological characterization [3]. Though Butibufen did not achieve ibuprofen’s commercial success, its development provided critical insights into enantiomer-specific NSAID design.

Therapeutic Class and Mechanism-Based Classification

(R)-Butibufen belongs to the arylpropionic acid class of NSAIDs, which reversibly inhibit cyclooxygenase (COX) isoforms. However, its (R)-enantiomer uniquely demonstrates pathway selectivity:

  • COX Inactivity: As noted, it lacks inhibitory effects on COX-1 or COX-2 up to 100 µM [3].
  • 5-Lipoxygenase (5-LOX) Independence: Neither enantiomer inhibits leukotriene synthesis via 5-LOX, distinguishing Butibufen from dual COX/LOX inhibitors [3].
  • Table 2: Pharmacological Profile of Butibufen vs. Classical NSAIDs
    Parameter(R)-Butibufen(S)-ButibufenIbuprofenPhenylbutazone
    COX-1 IC₅₀ (µM)>1001.51.50.9
    UlcerogenicityLowModerateModerateHigh
    5-LOX InhibitionNoneNoneNoneWeak

Mechanistically, (R)-Butibufen’s therapeutic utility is limited by its pharmacodynamic inactivity. However, preclinical evidence suggests potential indirect modulation of inflammatory pathways through:

  • Lysosomal Membrane Stabilization: At 50–250 mg/kg, it reduces acid phosphatase release in rat models, indicating inhibition of inflammatory enzyme leakage [5].
  • Cytokine Modulation: Synergy with methotrexate in suppressing IL-6 production in synoviocytes, hinting at immunomodulatory roles beyond prostaglandin synthesis [8].

Properties

CAS Number

254886-68-5

Product Name

Butibufen, (R)-

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid

Molecular Formula

C14H20O2

Molecular Weight

220.312

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1

InChI Key

UULSXYSSHHRCQK-CYBMUJFWSA-N

SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O

Synonyms

(αR)-α-Ethyl-4-(2-methylpropyl)benzeneacetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.